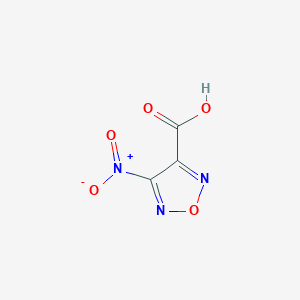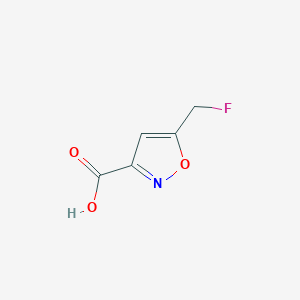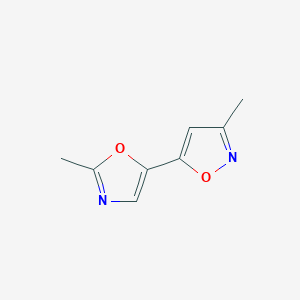
2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a multi-step process that involves the reaction of different reagents.
作用機序
The mechanism of action of 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. It has also been shown to have an effect on the central nervous system, suggesting potential applications in the treatment of neurodegenerative diseases.
生化学的および生理学的効果
Studies have shown that 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. This compound has also been shown to have an effect on the central nervous system, suggesting potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole is its potential applications in various fields of scientific research, including medicinal chemistry, cancer research, and neuroscience. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult and time-consuming to produce in large quantities.
将来の方向性
There are several future directions for research on 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole. One of the most important areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
合成法
The synthesis of 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole involves a multi-step process that begins with the reaction of 2-methyl-2-nitropropane with sodium methoxide to form the corresponding nitroalkene. The nitroalkene is then reacted with 3-methyl-1,2-oxazole-5-carbaldehyde to form the corresponding nitro alcohol. The nitro alcohol is reduced to the corresponding amine, which is then cyclized to form the final product, 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole.
科学的研究の応用
2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has anti-inflammatory and anti-cancer properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
157555-79-8 |
|---|---|
製品名 |
2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole |
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC名 |
2-methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-7(12-10-5)8-4-9-6(2)11-8/h3-4H,1-2H3 |
InChIキー |
VWBIQQORAMBACL-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CN=C(O2)C |
正規SMILES |
CC1=NOC(=C1)C2=CN=C(O2)C |
同義語 |
Isoxazole, 3-methyl-5-(2-methyl-5-oxazolyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)
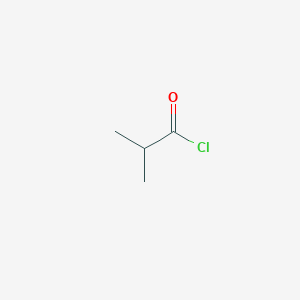
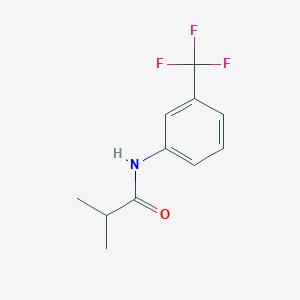
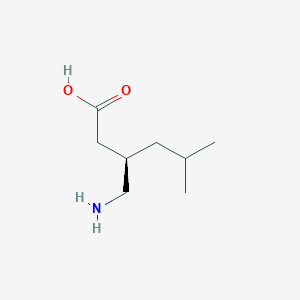
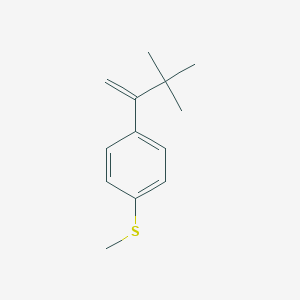
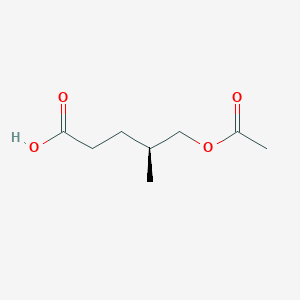
![methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate](/img/structure/B124296.png)
![6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B124299.png)
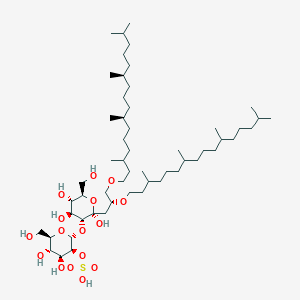
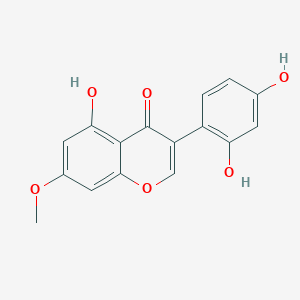
![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)
